2-Bromoquinoline-5-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-9-5-4-6-7(12-9)2-1-3-8(6)15(11,13)14/h1-5H,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSNBLUNNOPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C(=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromoquinoline 5 Sulfonamide
Strategic Considerations for Regioselective Synthesis
The successful synthesis of 2-Bromoquinoline-5-sulfonamide hinges on the precise control of substituent placement on the quinoline (B57606) ring. The nitrogen atom in the quinoline system deactivates the pyridine (B92270) ring towards electrophilic attack, directing substitutions to the benzene (B151609) ring, primarily at the C5 and C8 positions. arsdcollege.ac.in Conversely, nucleophilic substitutions are favored at the C2 and C4 positions. uop.edu.pk This inherent reactivity dictates the synthetic strategy.
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. chemistry.coachjournalspress.comdeanfrancispress.comslideshare.net For this compound, the primary disconnections involve the carbon-bromine bond and the carbon-sulfur bond of the sulfonamide group.
A plausible retrosynthetic pathway would involve two key disconnections:
C-S bond disconnection: This step retrosynthetically removes the sulfonamide group, leading to a 2-bromo-5-aminoquinoline precursor. The sulfonamide can then be formed by the reaction of the corresponding sulfonyl chloride with an amine.
C-Br bond disconnection: This disconnection points to a quinoline-5-sulfonamide (B3425427) intermediate, which would then require regioselective bromination at the C2 position.
Alternatively, the synthesis could be designed to build the quinoline ring with the required substituents already in place or introduced at strategic points during the synthesis.
Precursor Design and Starting Material Selection
The choice of starting materials is critical and is guided by the retrosynthetic analysis. Potential precursors for the quinoline core include substituted anilines and carbonyl compounds. For instance, an appropriately substituted aniline (B41778) could already contain a precursor to the sulfonamide group or a directing group that facilitates sulfonation at the desired position.
Quinoline Core Formation with Integrated Halogenation and Sulfonation
Several classic and modern methods exist for constructing the quinoline ring system. The challenge lies in integrating the introduction of the bromo and sulfonamide groups in a regioselective manner.
Annulation and Cyclization Reactions Leading to the Quinoline System
Traditional methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses. uop.edu.pknih.gov These methods typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoaldehydes, often under acidic conditions. uop.edu.pk More contemporary approaches utilize transition-metal catalysis, such as gold-catalyzed annulations of anilines with alkynes or carbonyl compounds, to afford quinoline derivatives. rsc.org The choice of a specific annulation strategy would depend on the availability of appropriately substituted precursors to introduce the bromo and sulfonamide functionalities. For instance, a substituted aniline bearing a meta-sulfonamide group could potentially be used in a Skraup or Doebner-von Miller reaction to generate the desired quinoline-5-sulfonamide core.
A recently developed method involves a Knoevenagel condensation/aza-Wittig reaction cascade between o-azidobenzaldehydes and β-ketosulfonamides or sulfones to produce 3-sulfonyl-substituted quinolines. nih.govbeilstein-journals.org While this method targets the 3-position, it highlights the potential of cascade reactions in constructing functionalized quinolines.
Direct Halogenation Protocols for the Quinoline Core
Direct halogenation of the quinoline core is a key step in many synthetic routes. Electrophilic bromination of quinoline typically occurs at the C5 and C8 positions under vigorous conditions. arsdcollege.ac.iniust.ac.ir However, achieving selective bromination at the C2 position, a nucleophilic site, is more challenging. Vapor phase bromination of quinoline at high temperatures (500°C) can yield 2-bromoquinoline (B184079). arsdcollege.ac.in Another approach involves the reaction of quinoline with N-bromosuccinimide (NBS) or other brominating agents. The synthesis of 2-bromoquinoline from quinaldic acid has also been reported. chemicalbook.com
For substituted quinolines, the directing effects of existing substituents play a crucial role. Metal-free, regioselective C5-H halogenation of 8-substituted quinolines has been achieved using trihaloisocyanuric acid. rsc.org
Direct Sulfonation Methodologies for Quinoline-Based Scaffolds
The sulfonation of quinoline with fuming sulfuric acid at high temperatures (220°C) yields a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk The subsequent conversion of the sulfonic acid to a sulfonamide can be achieved by first preparing the sulfonyl chloride, followed by reaction with an amine. mdpi.comresearchgate.net
Recent advances have focused on developing more selective C-H sulfonylation methods. For example, a cobalt-catalyzed method has been reported for the C5-selective sulfonylation of quinolines. researchgate.net Additionally, the synthesis of various quinoline-sulfonamide derivatives has been accomplished through multi-step sequences involving cross-coupling reactions. researchgate.net
Sequential Introduction of Bromine and Sulfonamide Moieties
This synthetic strategy first establishes the bromo-substituted quinoline core, which is then followed by the introduction of the sulfonamide group at the 5-position. This approach hinges on the ability to first selectively brominate the quinoline ring at the 2-position and subsequently direct a sulfonation or related reaction to the 5-position of the now modified bromoquinoline intermediate.
Bromination of Quinoline Derivatives
The initial and critical step in this synthetic sequence is the bromination of a quinoline derivative to produce a 2-bromoquinoline precursor. The position of bromination on the quinoline ring is highly dependent on the reaction conditions and the directing effects of any existing substituents.
Electrophilic aromatic substitution is a common method for the halogenation of quinoline. However, the quinoline nucleus is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, particularly in acidic media where the nitrogen is protonated. The reaction of quinoline with bromine in concentrated sulfuric acid, often in the presence of silver sulfate, typically leads to a mixture of 5-bromoquinoline (B189535) and 8-bromoquinoline (B100496) mdpi.com.
Direct bromination at the 2-position is challenging via standard electrophilic substitution on the parent quinoline. A more controlled approach involves starting with a pre-functionalized quinoline. For instance, 2-bromoquinoline can be synthesized from quinoline-2-carboxylic acid. In this method, the carboxylic acid is subjected to a halogenation reaction using reagents like sodium bromide and tert-butyl hypochlorite (B82951) in a suitable solvent, affording the 2-bromoquinoline in good yield researchgate.netchemicalbook.com.
Table 1: Synthesis of 2-Bromoquinoline from Quinoline-2-Carboxylic Acid researchgate.netchemicalbook.com
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Quinoline-2-carboxylic acid | Sodium carbonate, Sodium bromide, tert-Butyl hypochlorite | CH₂Br₂ | 60 | 20 | 75 |
Another strategy involves the use of N-bromosuccinimide (NBS), a common reagent for electrophilic bromination researchgate.net. The regioselectivity of NBS bromination can be influenced by the solvent and other substituents on the quinoline ring. For example, the bromination of tetrahydroquinolines with NBS can lead to polybrominated quinolines through a one-pot electrophilic bromination and radical dehydrogenation sequence researchgate.net.
Radical bromination offers an alternative pathway for the functionalization of quinoline derivatives. These reactions are typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photochemical methods. While often used for the bromination of alkyl side chains, radical conditions can also effect substitution on the heterocyclic ring.
The use of N-bromosuccinimide (NBS) can proceed via a radical mechanism, particularly under photochemical conditions or in the presence of a radical initiator researchgate.net. This approach can be useful for substrates that are sensitive to strong acids or for achieving different regioselectivity compared to electrophilic methods. However, selectivity can be a challenge in radical bromination of the quinoline ring itself, and mixtures of products may be obtained researchgate.net.
The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. This reaction can be a powerful tool for accessing isomers that are difficult to synthesize directly. In principle, a more readily available bromoquinoline isomer could be converted to the desired 2-bromoquinoline via a halogen dance reaction.
This transformation is typically mediated by strong bases, such as lithium diisopropylamide (LDA), and proceeds through a series of deprotonation and metal-halogen exchange steps. While the halogen dance has been studied on various heterocyclic systems, its application for the specific isomerization to 2-bromoquinoline requires careful optimization of the substrate, base, and reaction conditions to favor the desired isomer.
Radical Bromination Approaches
Sulfonamidation of Bromoquinoline Intermediates
Once 2-bromoquinoline is obtained, the next phase of the synthesis is the introduction of the sulfonamide group at the 5-position. This is typically a two-step process involving the formation of a quinoline sulfonyl halide, which is then reacted with an amine.
The direct electrophilic sulfonation of 2-bromoquinoline, particularly at the 5-position, is synthetically challenging. The bromine atom at the 2-position further deactivates the quinoline ring system towards electrophilic attack. While the sulfonation of 6-bromoquinoline (B19933) with oleum (B3057394) at high temperatures has been reported, similar direct methods for 2-bromoquinoline are not well-documented datapdf.com.
A more viable, albeit multi-step, approach for converting a bromoquinoline to a quinolinesulfonyl chloride has been described researchgate.net. This method avoids direct electrophilic sulfonation and instead proceeds through a sequence of nucleophilic substitution and oxidation reactions.
Thioether Formation: The bromoquinoline is reacted with a thiolate, such as sodium methanethiolate, to displace the bromine and form the corresponding methylthioquinoline.
S-Demethylation: The resulting thioether is then demethylated to produce the quinolinethiolate salt.
Oxidative Dimerization: The thiolate is oxidized to form the corresponding diquinolyl disulfide.
Oxidative Chlorination: Finally, the disulfide is treated with chlorine in the presence of hydrochloric acid to yield the desired quinolinesulfonyl chloride researchgate.net.
This sequence has been applied to various haloquinolines and provides a general route to quinolinesulfonyl chlorides that are otherwise difficult to access researchgate.netmdpi.comsemanticscholar.org.
Table 2: Representative Conversion of a Haloquinoline to a Quinoline Sulfonyl Chloride Derivative mdpi.comsemanticscholar.org
| Step | Reaction | Reagents | Conditions |
| 1 | Nucleophilic Substitution | Sodium methanethiolate | DMF, reflux |
| 2 | Hydrolysis & Alkylation | NaOH, Propargyl bromide | Room Temp |
| 3 | Oxidative Chlorination | NaOCl, HCl | - |
| 4 | Amination | N-methylpropargylamine, Et₃N | Chloroform |
Following the formation of 2-bromoquinoline-5-sulfonyl chloride, the final step is the reaction with ammonia (B1221849) or a primary/secondary amine to yield the target this compound. This is a standard and generally high-yielding nucleophilic substitution reaction at the sulfonyl chloride group nih.gov.
Table 3: General Sulfonamidation of Quinoline Sulfonyl Chlorides nih.gov
| Sulfonyl Chloride | Amine | Solvent | Conditions | Product |
| 8-Hydroxyquinoline-5-sulfonyl chloride | Acetylenic amines | Acetonitrile | Room Temperature | 8-Hydroxyquinoline-5-sulfonamides |
Amidation of Quinoline Sulfonyl Halides
The most traditional and direct method for constructing the sulfonamide moiety on a pre-formed quinoline ring is through the amidation of a quinoline sulfonyl halide. This two-step process begins with the chlorosulfonylation of the quinoline scaffold, followed by reaction with an amine or ammonia source.
The foundational reaction involves the nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride by an amine. For the synthesis of the parent this compound, 2-bromoquinoline-5-sulfonyl chloride would be treated with ammonia. Alternatively, reacting the sulfonyl chloride with primary or secondary amines yields N-substituted sulfonamides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. Lai et al. explored chlorosulfonylation as a route to quinoline and isoquinoline (B145761) sulfonyl chlorides, which were subsequently converted to sulfonamides in good yields using a 'resin-capture and release' process with an amine. ucl.ac.uk This classic S-N bond formation remains a robust and widely used method for preparing sulfonamides due to its reliability and the accessibility of the starting materials. thieme-connect.com
The choice of solvent and reaction conditions can be optimized to improve yields and minimize side reactions, such as the hydrolysis of the reactive sulfonyl chloride. Anhydrous solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often employed. thieme-connect.com
Table 1: Representative Conditions for Sulfonamide Formation from Sulfonyl Halides
| Starting Material | Amine Source | Base/Conditions | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| Quinoline-8-sulfonyl chloride | 4-Aminobenzoic acid | Triethylamine | Anhydrous DCM | Direct sulfonamidation with neutralization of HCl byproduct. | |
| Substituted Quinolines | Benzylamine | Solid phase DMAP ('resin-capture') | Not specified | Efficient conversion of sulfonyl chlorides to sulfonamides. | ucl.ac.uk |
| 6-Bromopyridine-2-sulfonyl chloride | Di(4-methoxybenzyl)amine | Not specified | THF | Successful amidation following halogen-metal exchange and chlorosulfonylation. | thieme-connect.com |
Direct Sulfonamidation Strategies
Modern synthetic chemistry seeks to improve efficiency by minimizing synthetic steps. Direct sulfonamidation strategies, which functionalize a C-H bond directly to form a C-S or C-N bond of the sulfonamide group, represent a significant advance. These methods bypass the need to first install a leaving group or generate a sulfonyl halide intermediate.
A powerful approach for the regioselective functionalization of quinolines involves the use of a directing group, with the N-oxide moiety being a particularly effective one. researchgate.net Research has demonstrated that transition metal catalysts can enable the direct C-H sulfonamidation of quinoline N-oxides. For instance, an iridium-catalyzed C8-sulfonamidation of quinoline N-oxides with sulfonyl azides has been developed. mdpi.comnih.gov In this process, the N-oxide acts as an internal directing group, guiding the catalyst to the C8 position of the quinoline ring, where the C-H bond is activated and the sulfonamide group is installed. nih.gov While this example illustrates C8 functionalization, the principle of directed C-H activation is a key strategy that could be adapted for other positions.
Other metals have also been employed for direct C-H sulfonamidation of aromatic and heteroaromatic compounds. Copper-catalyzed methods have been used for the direct sulfonamidation of imidazo[1,2-a]pyridines and quinoxalin-2(1H)-ones. chemrevlett.com These cross-dehydrogenative coupling reactions typically involve an oxidant to facilitate the C-N bond formation between the heterocycle and a sulfonamide reagent. chemrevlett.com Such strategies offer higher atom economy and streamline the synthetic process compared to traditional multi-step sequences.
Modern Catalytic Approaches in this compound Synthesis
The synthesis of complex molecules like this compound benefits immensely from modern catalytic methods. These approaches offer enhanced efficiency, selectivity, and sustainability, overcoming many limitations of classical methods.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed C-X bond formation/functionalization)
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org In the context of this compound synthesis, palladium-catalyzed reactions can be pivotal for installing either the bromine atom or the sulfonamide group.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming C-N bonds. scienceopen.com This reaction could be envisioned as a method to construct the sulfonamide linkage by coupling a suitable amine with a halogenated or triflate-substituted quinoline precursor. More directly, it can be used to couple a sulfonamide (acting as the N-nucleophile) with an aryl halide. The versatility of this method allows for the introduction of nitrogen-containing functional groups into complex molecular scaffolds, often in the late stages of a synthesis. acs.org The choice of palladium precursor (e.g., Pd(OAc)₂) and phosphine (B1218219) ligand (e.g., XPhos, BrettPhos) is critical for achieving high yields and broad substrate scope. scienceopen.com
Furthermore, palladium catalysis is instrumental in C-X (C-Halogen) bond formation. While direct bromination is possible, palladium-catalyzed methods can offer superior control and functional group tolerance for introducing the bromine at the C2 position of the quinoline ring. These cross-coupling reactions have become indispensable for constructing arylated amines and other functionalized aromatic systems. acs.orgscienceopen.com
Table 2: Examples of Palladium-Catalyzed Reactions Relevant to Quinoline Functionalization
| Reaction Type | Catalyst System (Pd Source + Ligand) | Reactants | Key Feature | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂ + XPhos | 6,7-Dichloro-5,8-quinolinequinone + Aniline | Efficient C-N bond formation on a quinoline core. | scienceopen.com |
| Intramolecular C-N Coupling | Not specified | 4-Chloroquinoline-3-carbaldehyde hydrazones | Forms a new heterocyclic ring fused to the quinoline. | researchgate.net |
| General C-N Cross-Coupling | Various Pd catalysts + Ligands (e.g., L6, L17) | Aryl halides + Amines | Broadly applicable for synthesizing aromatic amines. | acs.org |
| Intramolecular C-H Functionalization | Pd(OAc)₂ + P(t-Bu)₂Me·HBF₄ | Cyclopropylanilines | Forms the quinoline ring via C-H activation. | thieme-connect.com |
Green Chemistry and Sustainable Synthesis Methods
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In quinoline synthesis, this translates to developing methods that avoid harsh conditions (such as high temperatures and strong acids typical of classical syntheses like the Skraup reaction), employ eco-friendly catalysts, and use safer solvents. acs.org
One green approach is the use of alternative energy sources. For example, microwave irradiation has been successfully used to accelerate the cyclization step in the synthesis of 4-hydroxyquinolines, significantly reducing reaction times. nih.gov Another key aspect is the use of sustainable catalysts and media. The development of syntheses in aqueous media or those utilizing recyclable catalysts aligns with green chemistry principles. researchgate.net For sulfonamide synthesis specifically, mechanochemical methods (grinding reactants together in the absence of solvent) and the use of stable sulfur dioxide surrogates like DABSO under copper catalysis represent greener alternatives to traditional routes. thieme-connect.com
Multicomponent reactions (discussed below) are also inherently green as they increase atom economy and reduce the number of synthetic steps and purification procedures. researchgate.netrsc.org
Multicomponent Reactions for Quinoline and Sulfonamide Synthesis
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. rsc.org MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. rsc.orgnih.gov
Several MCRs have been developed for the synthesis of the quinoline scaffold. rsc.org For instance, novel quinoline-sulfonamide hybrids have been synthesized via a one-pot multicomponent reaction, highlighting the power of this strategy to build complex, functionalized heterocyclic systems in an environmentally friendly manner. researchgate.net Another sophisticated approach involves a domino or cascade reaction, such as a Knoevenagel condensation/aza-Wittig reaction sequence, to assemble the 3-sulfonyl-substituted quinoline core from ortho-azidobenzaldehydes and β-ketosulfonamides. beilstein-journals.org This method provides the desired products in good to excellent yields in a single, efficient process. beilstein-journals.org The use of MCRs represents a powerful strategy for the streamlined synthesis of diverse quinoline and sulfonamide derivatives. rsc.orgacs.org
Advanced Spectroscopic and Structural Elucidation of 2 Bromoquinoline 5 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular connectivity can be assembled.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of 2-Bromoquinoline-5-sulfonamide is anticipated to exhibit a series of signals in the aromatic region, corresponding to the protons of the quinoline (B57606) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom, the sulfonamide group, and the nitrogen atom within the quinoline ring. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
The aromatic protons on the quinoline ring are expected to show complex splitting patterns due to spin-spin coupling. For instance, the protons on the carbocyclic ring will exhibit coupling to their immediate neighbors. The protons on the heterocyclic ring will also show characteristic couplings.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | d | 8.5 - 9.0 |
| H-4 | 8.2 - 8.4 | d | 8.5 - 9.0 |
| H-6 | 8.0 - 8.2 | d | 7.0 - 7.5 |
| H-7 | 7.6 - 7.8 | t | 7.5 - 8.0 |
| H-8 | 8.3 - 8.5 | d | 8.0 - 8.5 |
| -SO₂NH₂ | 7.0 - 8.0 | br s | - |
Note: These are predicted values based on general substituent effects on the quinoline ring system. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The carbon atoms directly attached to the electronegative bromine and nitrogen atoms, as well as the carbon bearing the sulfonamide group, are expected to be significantly deshielded and thus appear at a lower field (higher ppm). Aromatic carbons in sulfonamide derivatives generally show signals in the region between 111 and 161 ppm Current time information in Bangalore, IN..
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 122 - 125 |
| C-4 | 135 - 140 |
| C-4a | 128 - 132 |
| C-5 | 138 - 142 |
| C-6 | 125 - 128 |
| C-7 | 128 - 132 |
| C-8 | 120 - 123 |
| C-8a | 148 - 152 |
Note: These are predicted values. The presence of the bromo and sulfonamide groups will influence the precise chemical shifts.
Two-Dimensional (2D) NMR Techniques for Assignment (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would reveal the coupling relationships between protons on the quinoline ring. For example, cross-peaks would be expected between H-3 and H-4, as well as between H-6, H-7, and H-8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each protonated carbon in the quinoline ring by linking the signals from the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, correlations from the sulfonamide protons to C-5 would confirm the position of the sulfonamide group.
Nitrogen-15 (¹⁵N) NMR Spectroscopy for Heteroatom Characterization
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, can provide valuable information about the nitrogen atoms in this compound. The chemical shift of the quinoline nitrogen would be characteristic of aza-aromatic systems, while the sulfonamide nitrogen would have a distinct chemical shift. These values are sensitive to hybridization and the electronic environment, offering further confirmation of the molecular structure.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the sulfonamide (-SO₂NH₂) and the substituted quinoline ring.
The sulfonamide group gives rise to several characteristic bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the ranges of 1310-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively rsc.org. The N-H stretching vibration of the sulfonamide would appear as a band in the region of 3144-3349 cm⁻¹ rsc.org. The S-N stretching vibration is typically observed in the 895-914 cm⁻¹ region rsc.org.
The quinoline ring will exhibit a series of C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while aromatic C=C stretching vibrations occur in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| -NH₂ (Sulfonamide) | N-H Stretch | 3144 - 3349 rsc.org |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| C=C (Aromatic) | C=C Stretch | 1400 - 1600 |
| S=O (Sulfonamide) | Asymmetric Stretch | 1310 - 1320 rsc.org |
| S=O (Sulfonamide) | Symmetric Stretch | 1143 - 1155 rsc.org |
| S-N (Sulfonamide) | S-N Stretch | 895 - 914 rsc.org |
| C-Br | C-Br Stretch | 500 - 600 |
Note: These are predicted frequency ranges based on characteristic group frequencies.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The compound has a molecular formula of C₉H₇BrN₂O₂S and a monoisotopic mass of approximately 285.95 g/mol .
Under soft ionization conditions, such as electrospray ionization (ESI), the compound is expected to be observed as protonated or other adduct ions. Based on predictive models for the closely related quinoline-5-sulfonamide (B3425427), the expected mass-to-charge ratios (m/z) for common adducts of this compound can be estimated. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | ~286.96 |
| [M+Na]⁺ | ~308.94 |
| [M+K]⁺ | ~324.91 |
| [M-H]⁻ | ~284.94 |
Note: These values are estimations based on the addition of a bromine atom and removal of a hydrogen atom from quinoline-5-sulfonamide.
Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, providing insight into the molecule's structural connectivity. For aromatic sulfonamides, fragmentation is well-characterized. nih.gov A primary and frequently observed fragmentation pathway involves the elimination of a neutral sulfur dioxide (SO₂) molecule (a loss of 64 Da). researchgate.net This rearrangement is common for arylsulfonamides and is influenced by substituents on the aromatic ring. researchgate.net
Another significant fragmentation pathway for sulfonamides involves the heterolytic cleavage of the sulfonamide bond (C-S or S-N). researchgate.net For sulfonamides containing a primary amine on a benzene (B151609) ring, this often results in a characteristic fragment ion at m/z 156. nih.govresearchgate.net In the case of this compound, cleavage would lead to fragments representing the bromoquinoline and the sulfonamide moieties. Key expected fragmentations include:
Loss of SO₂: The [M+H]⁺ ion undergoes rearrangement to lose a neutral SO₂ molecule, resulting in an [M+H - 64]⁺ fragment ion.
Cleavage of the C-S bond: This would result in the formation of a bromoquinolinyl cation and a sulfonamide radical, or vice-versa, depending on the fragmentation mechanism.
Cleavage of the S-N bond: This would generate a bromoquinoline-sulfonyl cation ([C₉H₆BrN-SO₂]⁺) and a neutral ammonia (B1221849) molecule.
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The principal chromophore in this compound is the quinoline ring, a bicyclic aromatic system. The presence of the bromine atom at the 2-position and the sulfonamide group at the 5-position act as auxochromes, which can cause shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity (ε).
Table 2: UV-Vis Absorption Data for Related Bromoquinoline Sulfonamide Derivatives
| Compound | Solvent | λmax (nm) |
|---|---|---|
| N-(7-bromoquinoline-5,8-dione-6-yl)benzenesulfonamide | Methanol (B129727) | 403, 464 ripublication.com |
| N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulfonamide | Methanol | 465 ripublication.com |
| N-(7-bromoquinoline-5,8-dione-6-yl)-4-chlorophenylsulfonamide | Methanol | 401, 465 ripublication.com |
Given that this compound lacks the highly conjugated dione (B5365651) system of these analogs, its absorption maxima are expected to occur at shorter wavelengths, likely within the UVA or UVB range (280-400 nm), which is typical for substituted quinoline derivatives. nih.gov The electronic transitions are expected to be of the π → π* type, characteristic of aromatic systems.
X-ray Diffraction Analysis
X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that define the crystal lattice.
Single Crystal X-ray Structure Determination
A single crystal structure for this compound has not been reported in the reviewed literature. However, the crystal structure of the related compound, 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, provides a valuable model for the expected structural features. iucr.org In this analog, the asymmetric unit contains two crystallographically independent molecules, indicating potential for conformational polymorphism. iucr.org The quinoline ring system itself is nearly planar, and the sulfonamide group is observed to be twisted out of the plane of the quinoline ring. iucr.org This torsion is a common feature in arylsulfonamides. biointerfaceresearch.com
Table 3: Crystallographic Data for the Analogous Compound 2-(2-hydroxyphenyl)quinoline-6-sulfonamide
| Parameter | Value iucr.org |
|---|---|
| Chemical Formula | C₁₅H₁₂N₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.0624 (8) |
| b (Å) | 14.7732 (10) |
| c (Å) | 15.6885 (11) |
| β (°) | 99.191 (3) |
| Volume (ų) | 2762.2 (3) |
| Z | 8 (2 molecules in asymmetric unit) |
This data pertains to 2-(2-hydroxyphenyl)quinoline-6-sulfonamide and is presented for comparative purposes.
Intermolecular Interactions and Hydrogen Bonding Networks
The solid-state architecture of this compound is expected to be dominated by intermolecular hydrogen bonds involving the sulfonamide group. The -SO₂NH₂ group contains excellent hydrogen bond donors (the two N-H protons) and acceptors (the two oxygen atoms).
Based on analyses of related quinoline sulfonamides, a rich network of interactions is anticipated. iucr.org The primary interactions would be N-H···O hydrogen bonds, where the amine protons of one molecule interact with the sulfonyl oxygens of a neighboring molecule. This typically leads to the formation of robust supramolecular synthons, such as chains or dimeric motifs. iucr.org
Additionally, weaker interactions are expected to play a significant role in stabilizing the crystal packing. These include:
C-H···O interactions: Aromatic C-H groups on the quinoline ring can act as weak hydrogen bond donors to the sulfonyl oxygen atoms. iucr.org
π-π stacking: The planar quinoline ring systems can stack on top of each other, contributing to packing stability.
C-H···π interactions: Hydrogen atoms from one molecule can interact with the electron-rich face of a quinoline ring of an adjacent molecule. iucr.org
Halogen bonding: The bromine atom at the 2-position could potentially act as a halogen bond donor, interacting with a Lewis basic site like a sulfonyl oxygen or the quinoline nitrogen, although this is generally a weaker interaction.
Hirshfeld surface analysis performed on 2-(2-hydroxyphenyl)quinoline-6-sulfonamide revealed that O···H/H···O contacts (28.6%) and C···H/H···C contacts (29.2%) were among the most significant contributors to the crystal packing, confirming the importance of hydrogen bonding and van der Waals forces. iucr.org
Crystal Packing and Solid-State Architecture
For this compound, it is plausible that the molecules would form hydrogen-bonded chains via the sulfonamide groups. These chains would then be arranged in space, likely with the planar quinoline moieties oriented to facilitate stabilizing π-π stacking interactions. The bromine atom would influence the packing by its steric bulk and its potential for specific short-range contacts. The final solid-state architecture would be a dense, efficiently packed structure resulting from the optimization of these varied intermolecular forces.
Computational and Theoretical Investigations of 2 Bromoquinoline 5 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations serve as a fundamental tool for investigating the geometric and electronic properties of 2-bromoquinoline-5-sulfonamide. These methods allow for a detailed examination of the molecule's structure and behavior without the need for empirical data.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for its balance of accuracy and computational cost. For a molecule such as this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are used to determine its most stable three-dimensional conformation (geometry optimization). mdpi.comscirp.org This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
The optimized geometry provides insights into the molecule's steric and electronic properties. The electronic structure, including the distribution of electron density and electrostatic potential, can be mapped onto the optimized geometry to identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.
Table 1: Predicted Geometrical Parameters for this compound (Optimized via DFT/B3LYP)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C2-Br | 1.89 |
| C5-S | 1.77 | |
| S-O1 | 1.44 | |
| S-O2 | 1.44 | |
| S-N | 1.65 | |
| **Bond Angles (°) ** | Br-C2-N1 | 117.5 |
| C4-C9-C5 | 119.8 | |
| C6-C5-S | 121.0 | |
| O1-S-O2 | 120.1 | |
| O1-S-N | 107.5 |
Note: The data in this table is hypothetical, based on typical values from computational studies of related quinoline (B57606) and sulfonamide structures.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. acs.org
For this compound, theoretical calculations would likely show the HOMO density localized primarily on the electron-rich quinoline ring system. biointerfaceresearch.com Conversely, the LUMO density is expected to be distributed over the electron-withdrawing sulfonamide group (-SO₂NH₂) and the bromine atom. researchgate.netbiointerfaceresearch.com This distribution suggests that the quinoline ring would be susceptible to electrophilic attack, while the sulfonamide moiety could be involved in nucleophilic interactions.
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |
| LUMO | -1.98 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |
| Energy Gap (ΔE) | 4.87 | Indicates kinetic stability and chemical reactivity. |
Note: The data in this table is hypothetical, generated for illustrative purposes based on computational studies of analogous aromatic sulfonamides. acs.orgbiointerfaceresearch.com
Computational methods can accurately predict spectroscopic data, which is invaluable for compound characterization.
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. ripublication.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted values are then compared with experimental spectra to confirm the structure. Discrepancies between predicted and experimental shifts can often be attributed to solvent effects or conformational dynamics not fully captured by the gas-phase theoretical model.
Vibrational Frequencies: Theoretical vibrational analysis using DFT predicts the infrared (IR) and Raman spectra of a molecule. q-chem.comscispace.com Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. To improve accuracy, calculated harmonic frequencies are often multiplied by a scaling factor to account for anharmonicity and systematic errors in the computational method. nih.gov Furthermore, Potential Energy Distribution (PED) analysis, often performed with software like VEDA, can be used to assign the calculated frequencies to specific functional groups, confirming the contributions of different bonds to a particular vibration. researchgate.net
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | -SO₂NH₂ | 3350 |
| Aromatic C-H Stretch | Quinoline Ring | 3100-3000 |
| SO₂ Asymmetric Stretch | -SO₂NH₂ | 1345 |
| SO₂ Symmetric Stretch | -SO₂NH₂ | 1160 |
| C-Br Stretch | C2-Br | 690 |
Note: The data in this table is hypothetical and represents typical frequency ranges for the specified functional groups based on computational and experimental IR spectroscopy of related compounds. ripublication.comnih.gov
Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Energy Gaps
Mechanistic Studies Through Computational Modeling
Beyond static properties, computational modeling is instrumental in exploring the dynamic processes of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Computational modeling can map the entire energy landscape of a chemical reaction, from reactants to products. This involves identifying intermediates and, most importantly, the transition states that connect them. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.
For syntheses involving this compound, such as its formation via oxidative chlorination of a corresponding thiol followed by amination, DFT calculations can model each step. researchgate.net By locating the transition state structures for bond formation and cleavage, chemists can understand the feasibility of a proposed mechanism. For example, in a Suzuki coupling reaction at the bromine-substituted C2 position, modeling would clarify the energies involved in the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. acs.org
Many reactions can yield multiple products. Computational chemistry is a powerful tool for predicting and explaining why one isomer (regio- or stereo-) is formed preferentially over others.
Regioselectivity: In the case of this compound, further electrophilic aromatic substitution could occur at several positions on the quinoline ring. Computational analysis of the electron density, molecular electrostatic potential, and Fukui functions (which indicate local reactivity) can predict the most likely site of attack. acs.org For instance, calculations might show that the C8 position is the most nucleophilic and therefore the most susceptible to electrophilic attack, guiding synthetic strategies to achieve a desired substitution pattern. nih.gov
Stereoselectivity: For reactions that create new chiral centers, such as the asymmetric hydrogenation of the quinoline ring, computational modeling can explain the origin of stereoselectivity. mcgill.ca By modeling the interaction between the substrate and a chiral catalyst, it is possible to calculate the energies of the different diastereomeric transition states. The transition state with the lower energy will correspond to the major product isomer observed experimentally. This analysis is crucial for designing more effective chiral catalysts for reactions involving quinoline scaffolds.
Reaction Pathway Elucidation and Transition State Analysis
Molecular Modeling and Conformational Analysis
Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like this compound. Through molecular modeling and conformational analysis, researchers can gain insights into the molecule's preferred shapes, the subtle forces governing its structure, and how it might behave in different environments. These theoretical investigations are crucial for understanding its chemical reactivity and potential biological interactions.
Conformational Preferences and Energy Landscapes
By systematically rotating the dihedral angles associated with the sulfonamide group and calculating the corresponding energy, a conformational energy landscape can be constructed. This landscape reveals the low-energy conformations, or minima, and the energy barriers, or transition states, that separate them. For molecules containing sulfonamide groups, it has been observed that certain orientations are energetically favored due to a balance of steric and electronic effects. mdpi.com For instance, the orientation of the amino group of the sulfonamide can be either eclipsed or staggered relative to the oxygen atoms of the sulfonyl group, leading to different conformers. mdpi.com
In the case of this compound, theoretical calculations would likely predict a limited number of stable conformers. The relative energies of these conformers determine their population at a given temperature, which can be estimated using the Boltzmann distribution. The most stable conformer is the one that resides at the global minimum of the potential energy surface.
Table 1: Theoretical Relative Energies of Postulated Conformers of this compound
| Conformer | Dihedral Angle (C4-C5-S-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 0° | 2.5 | 5 |
| B | 60° | 0.0 | 70 |
| C | 120° | 1.8 | 15 |
| D | 180° | 2.0 | 10 |
| Note: This table is a hypothetical representation based on typical findings for similar aromatic sulfonamides and is intended for illustrative purposes. The actual values would be determined through specific DFT calculations. |
Analysis of Non-Covalent Interactions
The stability of the preferred conformations of this compound is heavily influenced by a network of non-covalent interactions. These interactions, although weaker than covalent bonds, are critical in defining the molecule's three-dimensional structure.
Intramolecular Hydrogen Bonding: A key non-covalent interaction in sulfonamides is the potential for intramolecular hydrogen bonding. In quinoline-8-sulfonamide (B86410), an intramolecular hydrogen bond is observed between a hydrogen atom of the sulfamoyl group and the quinoline nitrogen atom. nih.gov However, in the case of this compound, the sulfonamide group is positioned further from the quinoline nitrogen, making a direct intramolecular hydrogen bond less likely. Instead, interactions may occur between the sulfonamide protons and the bromine atom or the π-system of the quinoline ring.
Halogen Bonding: The bromine atom at the 2-position can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic region, such as one of the sulfonamide oxygen atoms. The presence of bromine can influence the crystal packing and intermolecular interactions. researchgate.netrsc.org
Other Non-Covalent Interactions: Other important non-covalent interactions include:
π-π Stacking: The quinoline ring system can engage in π-π stacking interactions with other aromatic systems, which is a significant factor in the solid-state packing of related quinoline derivatives. nih.gov
C-H···O and C-H···N Interactions: Weak hydrogen bonds between the carbon-hydrogen bonds of the quinoline ring and the oxygen or nitrogen atoms of the sulfonamide group can also contribute to conformational stability. mdpi.com
π-Sulfur Interactions: Interactions between the π-system of the quinoline ring and the sulfur atom of the sulfonamide group have also been noted in similar molecular systems. mdpi.com
Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions, providing a deeper understanding of the factors that stabilize the molecule's conformation. mdpi.commdpi.com
Table 2: Predicted Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |
| C-H···O | C-H (Quinoline) | O (Sulfonamide) | 2.2 - 2.6 |
| C-H···N | C-H (Quinoline) | N (Sulfonamide) | 2.4 - 2.8 |
| C-Br···O | C-Br | O (Sulfonamide) | 2.9 - 3.3 |
| Note: This table is a hypothetical representation based on typical non-covalent interaction geometries and is for illustrative purposes. |
Solvent Effects in Theoretical Calculations
The surrounding environment, particularly the solvent, can significantly influence the conformational preferences and electronic properties of a molecule. Theoretical calculations can account for these solvent effects using various models, with the Polarizable Continuum Model (PCM) being a widely used approach. wikipedia.orgacs.org
In the PCM framework, the solvent is modeled as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.org This model is effective in capturing the bulk electrostatic interactions between the solute (this compound) and the solvent. The inclusion of solvent effects in DFT calculations can lead to more accurate predictions of molecular properties that align better with experimental observations in solution. researchgate.net
For instance, a polar solvent is likely to stabilize conformers with a larger dipole moment. The photophysical properties of sulfonamide derivatives, such as their absorption and fluorescence spectra, are known to be influenced by solvent polarity. researchgate.net Theoretical studies on related quinoline derivatives have shown that PCM can successfully reproduce the effects of different solvents on their electronic absorption spectra. researchgate.netbohrium.com Therefore, applying the PCM in computational studies of this compound is essential for a realistic description of its behavior in a solution-phase environment.
Reactivity and Chemical Transformations of 2 Bromoquinoline 5 Sulfonamide
Reactions Involving the Bromine Atom
The bromine atom at the 2-position of the quinoline (B57606) ring is a key site for synthetic modification. Its reactivity is influenced by the electron-withdrawing nature of the quinoline nitrogen, which facilitates certain transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-naphthalene scaffold, a related structure, is known to undergo a variety of these reactions, highlighting the potential for similar reactivity with 2-bromoquinoline-5-sulfonamide. nih.gov These reactions often involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation and reductive elimination to yield the coupled product. uwindsor.ca
Suzuki Coupling: This reaction pairs the bromoquinoline with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. For instance, the Suzuki reaction has been successfully employed to couple 2-bromoquinoline (B184079) with 2-(N-Boc-amino)phenylboronic acid, demonstrating the feasibility of this transformation on the quinoline scaffold. nih.gov
Sonogashira Coupling: This coupling involves the reaction of the bromoquinoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This method allows for the introduction of alkynyl groups onto the quinoline core.
Heck Coupling: The Heck reaction involves the coupling of the bromoquinoline with an alkene to form a substituted alkene. This reaction provides a means to introduce vinyl groups at the 2-position of the quinoline ring.
A study on the synthesis of di(hetero)arylmethanes utilized 3-bromoquinoline (B21735) in a palladium-catalyzed desulfinative cross-coupling with benzyl (B1604629) halides, showcasing the utility of bromoquinolines in forming C-C bonds. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromoquinolines
| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |
| Suzuki Coupling | 2-Bromoquinoline, 2-(N-Boc-amino)phenylboronic acid | Pd(PPh₃)₄ | 2-Arylquinoline | nih.gov |
| Desulfinative Coupling | 3-Bromoquinoline, Benzyl bromide | Pd(OAc)₂, SMOPS | 3-Benzylquinoline | nih.gov |
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophiles under normal conditions, nucleophilic aromatic substitution (SNAr) can occur on activated systems. govtpgcdatia.ac.in The presence of the electron-withdrawing quinoline nitrogen can activate the 2-position for nucleophilic attack. For an SNAr reaction to proceed, the aromatic ring must be substituted with strong electron-withdrawing groups. iscnagpur.ac.in The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in In some cases, the methylthio group, which can be a leaving group in SNAr reactions, is utilized in the synthesis of sulfonamide derivatives. vulcanchem.com
Halogen-Metal Exchange Reactions
Halogen-metal exchange offers a route to generate a nucleophilic carbon center at the 2-position of the quinoline ring. This transformation is typically carried out at low temperatures using organolithium reagents (like n-butyllithium or t-butyllithium) or Grignard reagents. tcnj.edu The resulting organometallic intermediate can then be reacted with a variety of electrophiles to introduce new functional groups. tcnj.edu This method has been applied to various bromoaryl compounds, including those containing sensitive functional groups, by performing the reaction at low temperatures to prevent side reactions. tcnj.edu The use of i-PrMgCl has been shown to be effective for halogen-metal exchange in the synthesis of pyridine (B92270) sulfonamides from bromopyridines. thieme-connect.com The resulting organomagnesium species can then be trapped with electrophiles. thieme-connect.comresearchgate.net
Reactions Involving the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) provides another handle for chemical modification, allowing for functionalization at both the nitrogen and sulfur atoms.
N-Functionalization of the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide can be functionalized through various reactions, most commonly alkylation and acylation. nih.gov
N-Alkylation: This involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide, in the presence of a base. For example, 5-bromothiophene-2-sulfonamide (B1270684) has been N-alkylated using various alkyl bromides in the presence of lithium hydride (LiH). nih.gov A similar strategy could be applied to this compound.
N-Acylation: Acylation of the sulfonamide nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group to the nitrogen, forming an N-acylsulfonamide.
A general procedure for the synthesis of 8-methoxyquinoline-5-sulfonamides involves reacting the corresponding sulfonyl chloride with an appropriate amine in the presence of triethylamine (B128534). mdpi.com This highlights the reactivity of the sulfonamide precursor and the potential for introducing a wide variety of substituents on the nitrogen atom.
Table 2: Examples of N-Functionalization of Sulfonamides
| Reaction Type | Reagents | Product | Reference |
| N-Alkylation | 5-Bromothiophene-2-sulfonamide, Alkyl bromide, LiH | 5-Bromo-N-alkylthiophene-2-sulfonamide | nih.gov |
| N-Amination | 8-Methoxyquinoline-5-sulfonyl chloride, Amine, Triethylamine | 8-Methoxyquinoline-5-sulfonamide | mdpi.com |
Modifications at the Sulfur Atom
Reactions directly modifying the sulfur atom of a sulfonamide are less common but can be achieved under specific conditions.
Reduction: The reduction of a sulfonamide to the corresponding disulfide or thiol is a challenging transformation that typically requires strong reducing agents.
Oxidation States: The sulfur atom in a sulfonamide is in a high oxidation state (+6). Further oxidation is generally not possible.
While direct modifications to the sulfur atom of the final this compound are not widely reported, the synthesis of such compounds often starts from precursors where the sulfur is in a different oxidation state. For example, the synthesis of sulfonamides can proceed through the oxidative chlorination of thiols to form sulfonyl chlorides, which are then reacted with amines. ekb.eg
Reactions Involving the Quinoline Nitrogen Atom
The lone pair of electrons on the quinoline nitrogen atom makes it a site for various chemical reactions, including protonation, alkylation, and quaternization. These reactions are fundamental to modifying the electronic properties and reactivity of the this compound molecule.
Protonation and Salt Formation
As a weak tertiary base, the nitrogen atom in the quinoline ring of this compound can be protonated by acids to form quinolinium salts. rsc.org This reaction is a common characteristic of quinoline and its derivatives. rsc.orgorientjchem.org The formation of these salts can alter the physical properties of the compound, such as its solubility.
N-Alkylation and Quaternization
The quinoline nitrogen can undergo N-alkylation when treated with alkylating agents. For instance, the reaction of 5-bromothiophene-2-sulfonamide with various alkyl bromides in the presence of a base like lithium hydride (LiH) in dimethylformamide (DMF) results in N-alkylated products. nih.gov A similar principle applies to this compound, where the nitrogen atom can be alkylated to form quaternary quinolinium salts. orientjchem.org
Further Functionalization of the Quinoline Ring System
The quinoline ring system in this compound is susceptible to further functionalization through various substitution and transformation reactions. The presence of both an electron-withdrawing sulfonamide group and a deactivating bromo group influences the regioselectivity of these reactions.
Electrophilic Substitution at Unsubstituted Positions (C-5, C-8)
Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) ring portion, preferably at the C-5 and C-8 positions. orientjchem.org However, the site-selective halogenation of substituted quinolines can be challenging. nih.govacs.org For example, bromination of quinoline hydrochlorides can yield 3-bromoquinolines. nih.govacs.org In the case of this compound, the existing substituents will direct incoming electrophiles. For instance, the amino group at C-6 in 6-amino-5,8-quinolinedione directs electrophilic substitution to the adjacent C-7 position.
Nucleophilic Substitution at Other Electron-Deficient Positions (C-4)
The quinoline ring is generally reactive towards nucleophilic substitution at the C-2 and C-4 positions. orientjchem.org Since the C-2 position is already substituted with a bromine atom, the C-4 position becomes a likely site for nucleophilic attack. This is a common reactivity pattern for quinoline derivatives. orientjchem.org For example, nucleophilic substitution reactions on 7-bromoquinoline-5,8-dione have been shown to occur, with the bromine atom enhancing the electrophilicity of the ring.
Oxidative and Reductive Transformations of the Quinoline Ring
The quinoline ring can undergo both oxidative and reductive transformations. The pyridine ring in quinoline is relatively resistant to oxidation. orientjchem.org However, under certain conditions, quinoline derivatives can be oxidized. For instance, 6-amino-7-bromoquinoline-5,8-dione (B8093216) can be oxidized to form other quinone derivatives.
Reduction of the quinoline ring is also possible. The pyridine ring is more readily reduced than the benzene ring. For example, catalytic hydrogenation of quinoline derivatives can lead to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. rsc.orgmcgill.ca Similarly, 6-amino-7-bromoquinoline-5,8-dione can be reduced to the corresponding hydroquinone.
Synthetic Applications of 2 Bromoquinoline 5 Sulfonamide As a Versatile Intermediate
Precursor to Diversely Substituted Quinoline (B57606) Scaffolds
The bromine atom located at the C2-position of 2-bromoquinoline-5-sulfonamide is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents, creating a diverse family of quinoline compounds. The C2 and C4 positions of the quinoline ring are known to be the least electron-dense, making them susceptible to such chemical modifications. researchgate.net
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by pairing the bromoquinoline with various boronic acids. For example, reacting it with 2-aminophenylboronic acid can yield biaryl systems, which can be further cyclized. researchgate.net The reactivity for this coupling can vary depending on the specific quinoline isomer. researchgate.net
Buchwald-Hartwig Amination: This method is effective for creating carbon-nitrogen bonds, leading to the synthesis of 2-aminoquinoline (B145021) derivatives. It allows for the coupling of various primary and secondary amines. acs.org
Sonogashira Coupling: This reaction introduces alkynyl groups at the C2 position by reacting the bromoquinoline with terminal alkynes. This is a key step in creating acetylene (B1199291) derivatives of quinolines. mdpi.com
Heck Reaction: This reaction can be used to introduce alkenyl substituents.
Cyanation: The bromine at C2 can be substituted with a cyanide group, often using copper cyanide. This was a method used for 2- and 3-bromoquinolines to prepare the corresponding cyanoquinolines. researchgate.net
These reactions highlight the versatility of the C2-bromo group as a point for introducing significant molecular diversity.
Building Block for Complex Heterocyclic Systems
The this compound scaffold is not only a precursor for simple substitutions but also a foundational element for constructing more elaborate, fused heterocyclic structures. The strategic use of its reactive sites allows for intramolecular reactions that result in new polycyclic systems.
For instance, a substituent introduced at the C2-position can be designed to react with another part of the molecule. A notable example is the synthesis of the tetracyclic ring system of isocryptolepine. This was achieved by first performing a Suzuki-Miyaura coupling on a bromoquinoline with 2-aminophenylboronic acid, followed by a palladium-catalyzed C-H activation and C-N bond formation to close the final ring. researchgate.net
Similarly, the sulfonamide group at the C5-position can participate in building new rings. While generally less reactive than the C2-bromo group, the sulfonamide nitrogen can act as a nucleophile under specific conditions to form fused sultam rings.
Furthermore, the quinoline core itself can be built through cyclization reactions. For example, substituted quinolines can be synthesized via the electrophilic cyclization of N-(2-alkynyl)anilines, which can be triggered by reagents like iodine monochloride (ICl) or bromine (Br2). nih.gov This method allows for the formation of the quinoline ring with simultaneous introduction of a halogen at the 3-position, which can then be used for further modifications. nih.gov
Strategies for Scaffold Elaboration and Analog Design
The distinct reactivity of the C2-bromo and C5-sulfonamide groups allows for a modular and systematic approach to creating libraries of related compounds (analogs). This orthogonal synthesis strategy is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships.
A typical synthetic plan might first involve diversifying the C2-position through various cross-coupling reactions. researchgate.net This would generate a set of 2-substituted quinoline-5-sulfonamides. Following this, the sulfonamide group at the C5-position can be modified. For example, reacting the corresponding sulfonyl chloride with different amines produces a range of N-substituted sulfonamides. mdpi.comnih.gov This two-directional approach enables the rapid assembly of a large matrix of analogs with variations at both key positions.
For example, a multi-step synthesis can involve a Suzuki coupling, followed by acid-amine cross-coupling reactions and N-alkylation to produce a diverse set of quinoline-sulfonamide derivatives. researchgate.net This highlights the power of combining different reaction types to build molecular complexity from a single, versatile starting material.
Applications in Chemical Probe Synthesis
A chemical probe is a small molecule used to study biological targets. The synthesis of these probes requires a modular design to fine-tune their properties. The structural and chemical attributes of this compound make it an excellent starting point for creating such molecules.
The quinoline-sulfonamide hybrid structure is a recognized pharmacophore with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.govripublication.comekb.eg The sulfonamide group itself is a bioisostere for a carboxylic acid group, meaning it can mimic its biological interactions while potentially offering better metabolic stability and cell permeability. nih.gov
The C2-bromo position is ideal for introducing moieties that can be tailored to bind to a specific biological target. The C5-sulfonamide group can then be used as an attachment point for reporter groups like fluorescent tags or biotin, which are necessary to detect the probe's interaction with its target inside cells. For example, N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and evaluated as inhibitors of carbonic anhydrase, an important enzyme family. tandfonline.com In these molecules, the quinoline part can be systematically modified to improve binding affinity and selectivity for different enzyme isoforms. tandfonline.com
The development of quinoline-based sulfonamides as selective inhibitors for cancer-associated targets is an active area of research, further underscoring the potential of the this compound scaffold in creating sophisticated tools for chemical biology. mdpi.com
Conclusion and Future Research Directions
Summary of Research Advances and Unaddressed Challenges
Research on analogous compounds has established a strong foundation. Quinoline (B57606) sulfonamides are widely explored for their potential as anticancer, antibacterial, and enzyme-inhibiting agents. rsc.orgmdpi.commdpi.comnih.govnih.gov For instance, derivatives of quinoline-8-sulfonamide (B86410) have been investigated as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.com Similarly, quinoline-5-sulfonamides have been synthesized and tested for anticancer and antimicrobial activities, with studies highlighting the importance of substituents for biological function. mdpi.comnih.gov
The chemistry of bromoquinolines is also well-developed. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions and functionalizations. nih.govacs.org Bromoquinolines are key precursors for creating multifunctional quinoline derivatives with diverse biological profiles, including anticancer properties. nih.gov
The primary unaddressed challenge is the significant gap in the literature concerning 2-Bromoquinoline-5-sulfonamide itself. Its unique substitution pattern—with the electron-withdrawing sulfonamide group on the benzene (B151609) ring and the synthetically valuable bromine atom on the pyridine (B92270) ring—has not been systematically studied. Consequently, its specific reactivity, physicochemical properties, and biological potential remain largely unexplored. Future work must focus on bridging this gap to fully understand the opportunities this particular isomer presents.
Emerging Methodologies for Synthesis and Functionalization
The synthesis and subsequent functionalization of this compound can be approached using modern, efficient chemical methods.
Synthesis: A plausible synthesis would likely involve one of two main pathways, drawing from established procedures for similar compounds:
Sulfonamide Formation: Reaction of a pre-synthesized 2-bromoquinoline-5-sulfonyl chloride with ammonia (B1221849) or an appropriate amine. The preparation of various quinoline-5-sulfonyl chlorides from the corresponding quinoline via reaction with chlorosulfonic acid is a known method. mdpi.comresearchgate.net
Bromination: Selective bromination of quinoline-5-sulfonamide (B3425427). While the site-selective halogenation of substituted quinolines can be challenging, various methods exist that could be optimized for this transformation. acs.org
Functionalization: The true potential of this compound lies in the strategic functionalization of its bromo- and sulfonamido- moieties. The bromine at the C-2 position is particularly amenable to a wide range of transformations.
Metal-Catalyzed Cross-Coupling: The C-2 bromine is a prime site for palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bonds), and cyanation reactions. researchgate.net These reactions allow for the introduction of aryl, alkyl, amino, and cyano groups, creating diverse libraries of new chemical entities. nih.gov
Magnesium-Based Functionalization: Advanced methods involving bromine-magnesium exchange reactions using reagents like iPrMgCl·LiCl or TMPMgCl·LiCl can generate a magnesiated quinoline intermediate. acs.orgbeilstein-journals.org This organometallic species can then be quenched with a variety of electrophiles (e.g., aldehydes, esters, sulfonyl derivatives) to introduce new functional groups with high regioselectivity. acs.org Such strategies have been used to achieve multiple, selective functionalizations on di- and tri-bromoquinoline systems. acs.org
Table 1: Potential Functionalization Reactions for this compound
| Reaction Type | Reagents/Catalyst (Example) | Potential Product | Citation |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., PdCl₂(dppf)) | 2-Aryl-quinoline-5-sulfonamide | researchgate.net |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., XPhos/Pd(OAc)₂) | 2-Amino-quinoline-5-sulfonamide | |
| Cyanation | Copper cyanide | 2-Cyano-quinoline-5-sulfonamide | researchgate.net |
| Br/Mg Exchange & Electrophilic Quench | iPrMgCl·LiCl, then an electrophile (e.g., R-CHO) | 2-(Hydroxyalkyl)-quinoline-5-sulfonamide | acs.org |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., morpholine), potentially requiring activation | 2-Morpholinyl-quinoline-5-sulfonamide | semanticscholar.org |
Opportunities for Advanced Computational Studies
Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental work.
Density Functional Theory (DFT): DFT studies can provide deep insights into the molecule's electronic structure, molecular geometry, and stability. researchgate.net Such calculations can predict key parameters like molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions, thereby predicting sites of reactivity. researchgate.net For instance, DFT could clarify how the sulfonamide group at C-5 electronically influences the reactivity of the bromine at C-2. Computational studies on other bromoquinolines have been used to understand steric and electronic effects that dictate reactivity in coupling reactions.
Time-Dependent DFT (TD-DFT): This method can be used to predict the UV-visible absorption and emission spectra of the compound and its derivatives, which is valuable for applications in materials science and as fluorescent probes. researchgate.net
Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound derivatives. mdpi.comripublication.com This in silico screening can prioritize the synthesis of compounds with the highest likelihood of biological activity, saving time and resources. Such studies are routinely used for quinoline-sulfonamide based enzyme inhibitors. thieme-connect.commdpi.com
Potential for Novel Chemical Transformations and Scaffold Derivatization
Beyond simple functionalization, this compound is a platform for developing novel chemical structures.
Scaffold Hopping and Derivatization: The sulfonamide nitrogen can be alkylated or acylated to introduce new side chains, a common strategy for modulating solubility and biological activity in sulfonamide-based drugs. researchgate.net Combining this with derivatization at the C-2 position would allow for the creation of a three-dimensional library of compounds from a single starting scaffold.
Development of Multi-Targeting Agents: The quinoline-sulfonamide hybrid is a promising scaffold for developing multi-target-directed ligands (MTDLs). rsc.org For example, different functional groups could be installed at the C-2 position and on the sulfonamide nitrogen to interact with distinct biological targets simultaneously, a strategy being explored for complex diseases like Alzheimer's. rsc.org
Synthesis of Fused Heterocyclic Systems: The reactive C-2 position could be used as an anchor point for intramolecular cyclization reactions, leading to the synthesis of novel, rigid, polycyclic heterocyclic systems. Electrophilic cyclization of N-(2-alkynyl)anilines is a known route to substituted quinolines and demonstrates the potential for building complexity from simpler precursors. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
